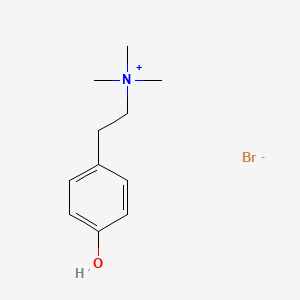
2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group and a trimethylammonium group, making it a versatile molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of 4-hydroxyphenylacetic acid with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and transport mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism by which 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide exerts its effects involves interactions with cell membranes and proteins. The trimethylammonium group can interact with negatively charged components of cell membranes, leading to changes in membrane permeability and function. Additionally, the hydroxyphenyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)ethan-1-aminium bromide
- N,N,N-Trimethylethan-1-aminium bromide
- 4-Hydroxyphenylacetic acid
Uniqueness
2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide is unique due to the combination of its hydroxyphenyl and trimethylammonium groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18BrNO |
|---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
InChI Key |
RBGDGQAPUNBIHO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
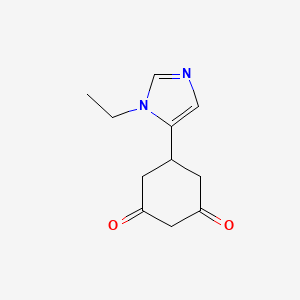
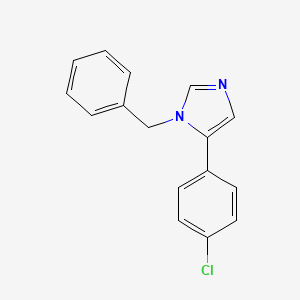
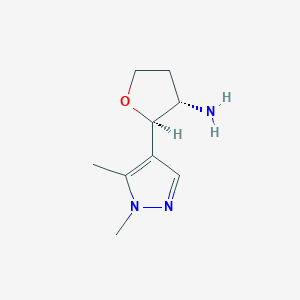
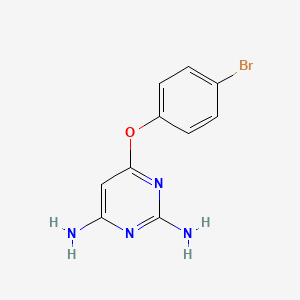
![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
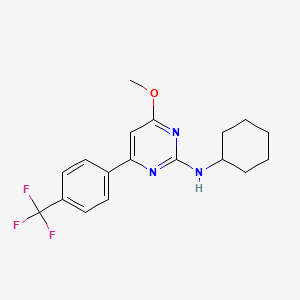
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
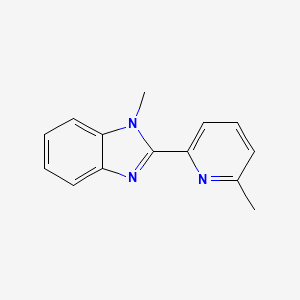
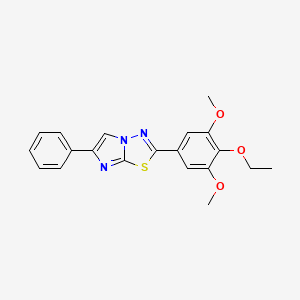
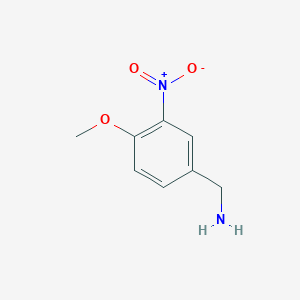
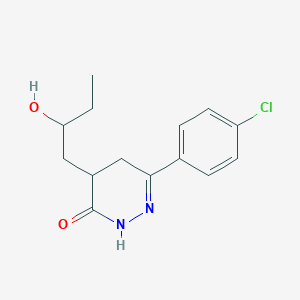
![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
